Diisoheptyl phthalate
Overview
Description
Diisoheptyl phthalate: is a phthalate ester used primarily as a plasticizer. It is typically a mixture of various isoheptyl esters of phthalic acid, with the chemical formula C({22})H({34})O(_{4}) . This compound is known for its ability to increase the flexibility, transparency, durability, and longevity of plastics, particularly polyvinyl chloride (PVC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisoheptyl phthalate is synthesized through the esterification of phthalic anhydride with isoheptyl alcohols. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of phthalic anhydride with isoheptyl alcohols in the presence of an acid catalyst. The reaction mixture is then purified through distillation to remove any unreacted alcohols and by-products .
Chemical Reactions Analysis
Types of Reactions: Diisoheptyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base, leading to the formation of phthalic acid and isoheptyl alcohols. Transesterification involves the exchange of ester groups between this compound and another alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Phthalic acid, isoheptyl alcohols.
Transesterification: New ester compounds, isoheptyl alcohols.
Scientific Research Applications
Chemistry: Diisoheptyl phthalate is used as a plasticizer in the production of flexible PVC products, such as cables, flooring, and automotive interiors .
Biology and Medicine: Research has explored the potential health effects of this compound exposure, including its impact on endocrine disruption and reproductive health .
Industry: In addition to its use in PVC products, this compound is employed in the manufacture of adhesives, coatings, and sealants .
Mechanism of Action
Diisoheptyl phthalate exerts its effects primarily through its role as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and durability of the material . In biological systems, this compound can interact with hormone receptors, potentially disrupting endocrine function .
Comparison with Similar Compounds
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Bis(2-ethylhexyl) phthalate (DEHP)
Comparison: Diisoheptyl phthalate is similar to other phthalates in its function as a plasticizer. it is distinguished by its specific isoheptyl ester composition, which can influence its physical properties and toxicity profile . For example, diisononyl phthalate and diisodecyl phthalate have longer alkyl chains, which can affect their volatility and plasticizing efficiency .
Properties
IUPAC Name |
bis(5-methylhexyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELNIPLHQEBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872297 | |
Record name | Bis(5-methylhexyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Reference #1] | |
Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19198 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000007 [mmHg] | |
Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19198 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
41451-28-9, 71888-89-6, 90937-19-2 | |
Record name | Di-(5-methylhexyl)phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(5-methylhexyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOHEPTYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JJP9B98FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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